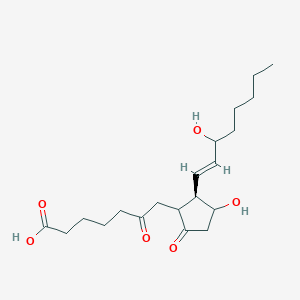
ethyl 4-(4-oxo-1H-quinazolin-2-yl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(4-oxo-1H-quinazolin-2-yl)piperazine-1-carboxylate is a heterocyclic compound that features a quinazoline moiety. Quinazoline derivatives are known for their broad spectrum of biological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-oxo-1H-quinazolin-2-yl)piperazine-1-carboxylate typically involves the reaction of anthranilic acid with various reagents. One common method is the Niementowski synthesis, where anthranilic acid is treated with an amide to form 4-oxo-3,4-dihydroquinazolines . The quinazoline moiety is then further functionalized to introduce the piperazine and ethyl carboxylate groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(4-oxo-1H-quinazolin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinazoline ring or the piperazine moiety.
Substitution: Substitution reactions can occur at different positions on the quinazoline ring or the piperazine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the quinazoline or piperazine rings.
Applications De Recherche Scientifique
Ethyl 4-(4-oxo-1H-quinazolin-2-yl)piperazine-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules with potential biological activity.
Biology: The compound is studied for its interactions with biological targets and its potential as a therapeutic agent.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of ethyl 4-(4-oxo-1H-quinazolin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The quinazoline moiety can bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazolinone Derivatives: These compounds share the quinazoline core structure and exhibit similar biological activities.
Benzoxazinone Derivatives: These compounds are structurally related and also show a wide range of biological activities.
Imidazole Derivatives: Although structurally different, imidazole derivatives share some overlapping biological activities with quinazoline derivatives.
Uniqueness
Ethyl 4-(4-oxo-1H-quinazolin-2-yl)piperazine-1-carboxylate is unique due to its specific combination of the quinazoline and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry.
Propriétés
IUPAC Name |
ethyl 4-(4-oxo-1H-quinazolin-2-yl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-2-22-15(21)19-9-7-18(8-10-19)14-16-12-6-4-3-5-11(12)13(20)17-14/h3-6H,2,7-10H2,1H3,(H,16,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOWMMRIBOZLCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC(=O)C3=CC=CC=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)C2=NC(=O)C3=CC=CC=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![12,14-diazapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene-13-thione](/img/structure/B7852240.png)
![4,5-Dimethyl-2-[(3-oxo-1-cyclohexen-1-YL)amino]-3-thiophenecarbonitrile](/img/structure/B7852250.png)
![Ethyl [2-(acetylamino)-5-ethyl-1,3-thiazol-4-yl]acetate](/img/structure/B7852257.png)

![2,6-Dimethoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B7852262.png)
![Propan-2-yl-[[3-(trifluoromethyl)phenyl]methyl]azanium;chloride](/img/structure/B7852267.png)


![7-[(2R)-3-hydroxy-2-[(3R)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoic acid](/img/structure/B7852298.png)

![7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B7852331.png)
![Butyl-[[3-(trifluoromethyl)phenyl]methyl]azanium;chloride](/img/structure/B7852337.png)
